5-Amino-[1,1'-biphenyl]-3-carbonitrile: Physicochemical Profiling, Synthetic Methodology, and Application in GPR35 Agonist Development
5-Amino-[1,1'-biphenyl]-3-carbonitrile: Physicochemical Profiling, Synthetic Methodology, and Application in GPR35 Agonist Development
Executive Summary & Chemical Identity
As a foundational building block in modern medicinal chemistry and materials science, 5-amino-[1,1'-biphenyl]-3-carbonitrile serves as a highly versatile intermediate. To directly address the core physicochemical parameters[1]:
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Molecular Formula: C₁₃H₁₀N₂
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Molecular Weight: 194.237 g/mol
This compound features a rigid biphenyl core substituted with two orthogonal functional handles: an electron-donating primary amine (-NH₂) and an electron-withdrawing carbonitrile (-CN). This push-pull electronic configuration, combined with the steric bulk of the biaryl system, makes it an ideal precursor for synthesizing complex receptor agonists and advanced functional materials.
Physicochemical Profiling & Structural Logic
Understanding the molecular descriptors of 5-amino-[1,1'-biphenyl]-3-carbonitrile is critical for predicting its behavior in both synthetic workflows and biological assays. The data below summarizes its key quantitative properties [1, 3].
| Property | Value | Mechanistic Significance |
| Molecular Formula | C₁₃H₁₀N₂ | Defines the stoichiometric baseline for all synthetic transformations. |
| Molecular Weight | 194.237 g/mol | Low molecular weight ensures downstream derivatives remain within Lipinski's Rule of 5. |
| Monoisotopic Mass | 194.084 Da | Critical for high-resolution mass spectrometry (HRMS) validation. |
| Hydrogen Bond Donors | 1 (-NH₂) | The aniline amine provides a site for amide coupling or kinase hinge-binding. |
| Hydrogen Bond Acceptors | 2 (-CN, -NH₂) | Enhances target receptor interactions and aqueous solubility profiles. |
| Topological Polar Surface Area | 49.8 Ų | Optimal TPSA for membrane permeability in cellular assays. |
| Rotatable Bonds | 1 | The single biaryl axis allows conformational flexibility to adapt to binding pockets. |
Synthetic Methodology: Suzuki-Miyaura Cross-Coupling
The most efficient and scalable route to synthesize 5-amino-[1,1'-biphenyl]-3-carbonitrile is via a palladium-catalyzed Suzuki-Miyaura cross-coupling between 3-amino-5-bromobenzonitrile and phenylboronic acid [2].
Step-by-Step Experimental Protocol
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Substrate Charging: To a microwave-safe reaction vial, add 3-amino-5-bromobenzonitrile (1.0 equivalent, e.g., 200 mg, 1.02 mmol) and phenylboronic acid (1.3 equivalents, 161 mg, 1.32 mmol).
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Catalyst & Base Addition: Introduce potassium carbonate (K₂CO₃) (2.0 equivalents, 281 mg, 2.03 mmol) and Tetrakis(triphenylphosphine)palladium(0) (Pd(Ph₃P)₄) (0.05 equivalents, 60 mg, 0.05 mmol).
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Solvent Suspension: Suspend the solid mixture in a 4:1 v/v degassed solution of 1,4-dioxane (4 mL) and deionized water (1 mL).
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Reaction Execution: Seal the vial under a nitrogen atmosphere. Subject the mixture to microwave irradiation at 100°C for 30 minutes.
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Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaCl. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography to yield the target compound.
Causality of Experimental Choices
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Catalyst (Pd(Ph₃P)₄): The zero-valent palladium center is essential for the initial oxidative addition into the strong C-Br bond of the electrophile.
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Base (K₂CO₃): Facilitates transmetalation by converting the neutral phenylboronic acid into an electron-rich, highly nucleophilic boronate complex.
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Solvent System (1,4-Dioxane/H₂O): The biphasic nature is critical. Dioxane solubilizes the organic substrates and catalyst, while water dissolves the inorganic base, maximizing interfacial reaction rates.
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Microwave Irradiation: Provides rapid, volumetric heating. This drastically reduces reaction times from hours (under conventional thermal reflux) to minutes, minimizing the thermal degradation of the sensitive primary amine.
Caption: Synthetic workflow for 5-amino-[1,1'-biphenyl]-3-carbonitrile via Suzuki-Miyaura coupling.
Analytical Characterization & Self-Validating Systems
To ensure scientific integrity, the synthesized intermediate must be characterized orthogonally. Every protocol must act as a self-validating system to prevent downstream failures in drug development.
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Liquid Chromatography-Mass Spectrometry (LC-MS):
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Method: Utilize a C18 reverse-phase column (e.g., Capcell pack C18, 3.0 µm) with a gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) [2].
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Validation Logic: The acidic mobile phase ensures consistent protonation of the free aniline amine. Successful synthesis is confirmed by the presence of a robust [M+H]⁺ adduct at m/z 195.09 in the positive electrospray ionization (ESI+) mode.
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Nuclear Magnetic Resonance (¹H NMR):
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Validation Logic: Regiochemical integrity is verified by observing the characteristic aromatic multiplet integration (representing the 5 protons of the unsubstituted phenyl ring) and a distinct, broad singlet integrating to 2 protons (the -NH₂ group), which will disappear upon D₂O exchange.
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Pharmacological Application: GPR35 Agonist Development
In contemporary drug development, 5-amino-[1,1'-biphenyl]-3-carbonitrile is a privileged scaffold utilized in the discovery of GPR35 receptor agonists [2]. GPR35 is an orphan G-protein coupled receptor highly expressed in the gastrointestinal tract and immune cells, making it a prime therapeutic target for inflammatory bowel disease (IBD), mast cell disorders, and asthma.
Drug Design Logic
The intermediate undergoes divergent functionalization to build the final active pharmaceutical ingredient (API):
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Nitrile Conversion: The -CN group is frequently reacted with sodium azide (NaN₃) to form a tetrazole ring. The tetrazole acts as a bioisostere for a carboxylic acid, providing necessary acidity for receptor binding while improving metabolic stability.
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Amine Functionalization: The -NH₂ group is subjected to amide coupling (using coupling agents like HATU or CDI) to append lipophilic tails or regulatory moieties, fine-tuning the molecule's pharmacokinetics and receptor affinity [2].
Caption: Logical pathway for deriving GPR35 agonists from the 5-amino-[1,1'-biphenyl]-3-carbonitrile core.
References
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PubChemLite. "2'-amino-biphenyl-4-carbonitrile (C13H10N2) - Representative Isomer Data." Université du Luxembourg. Available at:[Link]
- Google Patents. "GPR35 Agonist Compounds (US20240254093A1)." United States Patent and Trademark Office.
